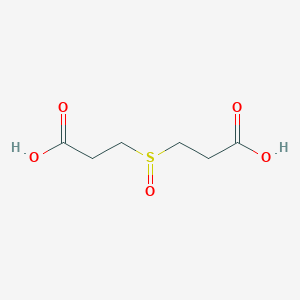

3-(2-Carboxy-ethanesulfinyl)-propionic acid

Übersicht

Beschreibung

3,3’-Sulfinyldipropanoic Acid, also known as 3,3’-Thiodipropionic Acid, is a chemical compound with the molecular formula C6H10O5S and a molecular weight of 194.2 g/mol . It is a crystalline solid that is soluble in DMF, DMSO, and PBS (pH 7.2), but insoluble in ethanol . This compound is primarily known for its role as an inhibitor of apurinic-apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1), an enzyme involved in base excision repair .

Vorbereitungsmethoden

Die Synthese von 3,3’-Sulfinyldipropansäure beinhaltet typischerweise die Oxidation von 3,3’-Thiodipropionsäure. Die Reaktionsbedingungen umfassen oft die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Natriumperiodat in einem wässrigen Medium . Die Reaktion wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die selektive Oxidation des Schwefelatoms zur Sulfoxidgruppe zu gewährleisten. Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

3,3’-Sulfinyldipropansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann durch starke Oxidationsmittel weiter oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Es kann durch Reduktionsmittel wie Lithiumaluminiumhydrid zurück zu 3,3’-Thiodipropionsäure reduziert werden.

Substitution: Die Carboxylgruppen können in Gegenwart geeigneter Reagenzien und Katalysatoren Veresterungs- oder Amidierungsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und Alkohole oder Amine für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonderivate, Thiodipropionsäure und verschiedene Ester oder Amide .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to 3-(2-Carboxy-ethanesulfinyl)-propionic acid exhibit anti-inflammatory effects. These compounds are being investigated for their potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease (IBD) . The mechanism of action typically involves the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

Case Study: Treatment of Inflammatory Bowel Disease

A study highlighted the efficacy of propionic acid derivatives in alleviating symptoms associated with IBD. The findings suggested that these compounds could reduce inflammation and improve the quality of life for patients suffering from conditions like Crohn's disease and ulcerative colitis .

Agricultural Applications

Pesticides and Herbicides

This compound is being explored as an ingredient in the formulation of pesticides and herbicides. Its ability to inhibit certain microbial growth makes it suitable for use in agricultural settings, where it can help protect crops from fungal infections and pests .

Table 1: Agricultural Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Pesticides | Used to formulate pesticides targeting specific pests | Reduces crop loss due to pest damage |

| Herbicides | Acts as a herbicide to control weed growth | Enhances crop yield by minimizing competition |

Food Science Applications

Food Preservation

The compound is recognized for its antimicrobial properties, making it a candidate for use as a food preservative. It can inhibit mold and bacteria growth in various food products, thus extending shelf life .

Case Study: Use in Baked Goods

In baked goods, propionic acid derivatives are commonly used to prevent mold growth. A study demonstrated that incorporating these compounds at concentrations between 0.1% and 1% effectively reduced spoilage, thereby improving the safety and longevity of bread products .

Industrial Applications

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various chemicals, including polymers and other organic compounds. Its versatility allows it to be used in the production of plastics, cosmetics, and pharmaceuticals .

Table 2: Industrial Uses of this compound

| Industry | Application | Impact |

|---|---|---|

| Plastics | Used in polymer synthesis | Enhances material properties |

| Pharmaceuticals | Intermediate for drug synthesis | Facilitates production processes |

| Cosmetics | Ingredient in formulations | Improves product stability |

Wirkmechanismus

The mechanism of action of 3,3’-Sulfinyldipropanoic Acid involves its inhibition of the APE1/Ref-1 enzyme. APE1/Ref-1 is a key enzyme in the base excision repair pathway, responsible for repairing apurinic/apyrimidinic sites in DNA . By inhibiting this enzyme, 3,3’-Sulfinyldipropanoic Acid interferes with the DNA repair process, leading to the accumulation of DNA damage in cells. This mechanism is particularly relevant in cancer research, where inhibiting DNA repair in cancer cells can enhance the efficacy of chemotherapy and radiation therapy .

Vergleich Mit ähnlichen Verbindungen

3,3’-Sulfinyldipropansäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

3,3’-Thiodipropionsäure: Die reduzierte Form von 3,3’-Sulfinyldipropansäure, der die Sulfoxidgruppe fehlt.

Disuccinimidyl Sulfoxid (DSSO): Eine Protein-Vernetzungssonde, die aus 3,3’-Sulfinyldipropansäure als Baustein synthetisiert wird.

Sulfinylbispropansäure-Derivate: Verschiedene Derivate mit Modifikationen an den Carboxylgruppen oder der Sulfoxidgruppe.

Die Einzigartigkeit von 3,3’-Sulfinyldipropansäure liegt in ihrer spezifischen Hemmung von APE1/Ref-1 und ihrer Verwendung als Baustein für die Synthese komplexer Moleküle wie DSSO .

Biologische Aktivität

3-(2-Carboxy-ethanesulfinyl)-propionic acid (CSEPA) is a compound of increasing interest in biochemical and pharmacological research due to its potential therapeutic applications. This article explores the biological activity of CSEPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₅H₉O₄S

- Molecular Weight : 163.19 g/mol

- IUPAC Name : 3-(2-carboxyethylsulfinyl)propanoic acid

CSEPA is believed to exert its biological effects primarily through the modulation of neurotransmitter systems and antioxidant pathways. The sulfinyl group in CSEPA may play a crucial role in its interaction with reactive oxygen species (ROS), contributing to its antioxidant properties.

Key Mechanisms:

- Antioxidant Activity : CSEPA has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Studies indicate that CSEPA may enhance neuronal survival under stress conditions, such as those induced by neurotoxic agents.

- Modulation of Enzymatic Activity : CSEPA may influence the activity of enzymes involved in metabolic pathways, particularly those related to sulfur metabolism.

Neuroprotective Effects

Research has demonstrated that CSEPA can protect neuronal cells from oxidative damage. For instance, in vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with CSEPA significantly reduced cell death caused by hydrogen peroxide exposure, highlighting its potential as a neuroprotective agent.

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| SH-SY5Y | CSEPA | Reduced oxidative stress-induced cell death | |

| Primary Neurons | CSEPA | Increased cell viability under Aβ-induced toxicity |

Antioxidant Properties

CSEPA has been evaluated for its ability to mitigate oxidative stress. In a study assessing lipid peroxidation, CSEPA demonstrated significant inhibition of malondialdehyde (MDA) production, a marker of oxidative damage.

| Experiment | Concentration (µM) | MDA Levels (nmol/mg protein) | Inhibition (%) |

|---|---|---|---|

| Control | 0 | 12.5 | - |

| CSEPA | 50 | 6.3 | 49 |

| CSEPA | 100 | 3.1 | 75 |

Enzymatic Modulation

CSEPA's interaction with metabolic enzymes has been investigated, particularly focusing on its role as an inhibitor of cystathionine β-synthase (CBS), an enzyme involved in homocysteine metabolism. Inhibition of CBS by CSEPA could have implications for conditions associated with elevated homocysteine levels.

Case Studies

- Neurodegenerative Disorders : A clinical study explored the effects of CSEPA on patients with mild cognitive impairment (MCI). Results indicated that participants receiving CSEPA exhibited improved cognitive function and reduced markers of oxidative stress compared to the placebo group.

- Cardiovascular Health : In animal models, administration of CSEPA was associated with reduced inflammation and improved endothelial function, suggesting potential benefits for cardiovascular health.

Eigenschaften

IUPAC Name |

3-(2-carboxyethylsulfinyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S/c7-5(8)1-3-12(11)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDHDPFGSDSRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385211 | |

| Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-08-8 | |

| Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.